Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C12H8BrCl2NO2 and a molecular weight of 349.01 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with quinoline-3-carboxylic acid.
Chlorination: Chlorine atoms are introduced at the 4th and 8th positions using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Esterification: The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while hydrolysis produces the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the bromine and chlorine substituents may enhance its binding affinity to certain enzymes or receptors, leading to inhibition of their activity .
Comparison with Similar Compounds
Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with one less chlorine atom.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Contains a hydroxyl group instead of chlorine atoms.
Ethyl 6-methoxyquinoline-3-carboxylate: Contains a methoxy group instead of bromine and chlorine atoms.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific combination of bromine and chlorine substituents, which may confer distinct properties and applications .
Properties
IUPAC Name |
ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEWDGPPZOIINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.